molecular formula C20H20N2O B8226740 (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8226740
M. Wt: 304.4 g/mol
InChI Key: MFVLXXMHRWVLLT-QGZVFWFLSA-N
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Description

(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzo[h]quinoline moiety and the tert-butyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Benzo[h]quinoline Moiety: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Oxazole Ring Formation: The benzo[h]quinoline derivative is then subjected to cyclization with an appropriate reagent, such as an α-halo ketone, to form the oxazole ring.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzo[h]quinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[h]quinoline moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced benzo[h]quinoline derivatives.

    Substitution: Substituted benzo[h]quinoline derivatives.

Scientific Research Applications

(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound with similar properties but different chiral configuration.

    2-(Benzo[h]quinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, resulting in different chemical and physical properties.

Uniqueness

(S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the benzo[h]quinoline moiety and the tert-butyl group

Properties

IUPAC Name

(4S)-2-benzo[h]quinolin-2-yl-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-20(2,3)17-12-23-19(22-17)16-11-10-14-9-8-13-6-4-5-7-15(13)18(14)21-16/h4-11,17H,12H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLXXMHRWVLLT-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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